ERKtide

Description

Properties

Molecular Formula |

C58H93N19O16 |

|---|---|

Molecular Weight |

1312.5 g/mol |

IUPAC Name |

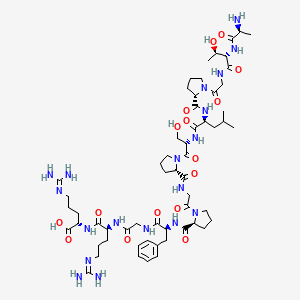

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C58H93N19O16/c1-31(2)25-37(71-52(88)41-18-10-23-76(41)45(82)29-68-54(90)46(33(4)79)74-47(83)32(3)59)50(86)73-39(30-78)55(91)77-24-12-17-40(77)51(87)67-28-44(81)75-22-11-19-42(75)53(89)72-38(26-34-13-6-5-7-14-34)48(84)66-27-43(80)69-35(15-8-20-64-57(60)61)49(85)70-36(56(92)93)16-9-21-65-58(62)63/h5-7,13-14,31-33,35-42,46,78-79H,8-12,15-30,59H2,1-4H3,(H,66,84)(H,67,87)(H,68,90)(H,69,80)(H,70,85)(H,71,88)(H,72,89)(H,73,86)(H,74,83)(H,92,93)(H4,60,61,64)(H4,62,63,65)/t32-,33+,35-,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1 |

InChI Key |

GVQSPUWQYAREMP-YZBIGILASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)N |

Origin of Product |

United States |

The Mechanism of ERKtide Phosphorylation by ERK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols related to the phosphorylation of ERKtide by Extracellular signal-regulated kinase 2 (ERK2). This document is intended to serve as a valuable resource for researchers in cell signaling, cancer biology, and drug discovery.

Introduction: The ERK2 Signaling Cascade

Extracellular signal-regulated kinase 2 (ERK2), a member of the Mitogen-Activated Protein Kinase (MAPK) family, is a critical serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] The activation of ERK2 is the culmination of a highly conserved signaling cascade, often referred to as the Ras-Raf-MEK-ERK pathway.[1][2] This pathway transmits extracellular signals from growth factors and mitogens to intracellular targets, ultimately leading to changes in gene expression and cellular function.[2][3]

The canonical activation of ERK2 begins with the stimulation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase Ras.[3] Activated Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK1/2 (MAPKK).[1][3] Finally, MEK1/2 dually phosphorylates ERK2 on conserved threonine and tyrosine residues (Thr185 and Tyr187 in human ERK2) within its activation loop, leading to a dramatic increase in its catalytic activity.[4][5] Once activated, ERK2 can phosphorylate a vast array of cytoplasmic and nuclear substrates, thereby regulating their function.[6]

ERKtide is a synthetic peptide substrate commonly used to assay ERK2 activity. Its sequence is often derived from a known physiological substrate of ERK2, such as the Epidermal Growth Factor Receptor (EGFR).[7] The phosphorylation of ERKtide by ERK2 serves as a reliable and quantifiable measure of the kinase's enzymatic activity, making it an invaluable tool in biochemical and pharmacological studies.

The ERK Signaling Pathway

The upstream signaling cascade leading to the activation of ERK2 is a multi-tiered system that provides numerous points for regulation and signal amplification. The core components of this pathway are depicted below.

Catalytic Mechanism of ERKtide Phosphorylation

The phosphorylation of ERKtide by ERK2 follows a sequential, ordered Bi-Bi kinetic mechanism, where ATP binds to the kinase first, followed by the peptide substrate. The catalytic process involves the transfer of the γ-phosphate from ATP to a serine or threonine residue within the ERKtide sequence.

ERK2 exhibits a strong preference for substrates containing a Proline residue at the +1 position relative to the phosphorylation site (Ser/Thr-Pro motif).[8][9] This specificity is conferred by a hydrophobic pocket within the kinase's active site that accommodates the proline ring.[9] The catalytic mechanism can be summarized in the following steps:

-

ATP Binding: ATP binds to the active site of activated ERK2.

-

ERKtide Binding: The ERKtide peptide then docks into the substrate-binding groove.

-

Phosphotransfer: The hydroxyl group of the target serine or threonine on ERKtide performs a nucleophilic attack on the γ-phosphate of ATP, resulting in the transfer of the phosphate group to the peptide.

-

Product Release: The phosphorylated ERKtide and ADP are subsequently released from the enzyme.

Quantitative Kinetic Data

The efficiency of ERKtide phosphorylation by ERK2 can be described by standard Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters reported in the literature. It is important to note that these values can vary depending on the specific ERKtide sequence and the experimental conditions.

| Parameter | Value | Substrate | Reference |

| kcat/Km | (4 ± 2) x 10⁻³ µM⁻¹s⁻¹ | ERKtide | [10] |

| Km | 450 ± 230 µM | ATGPLSPGPFGRR | [11] |

| kcat | 120 ± 8 min⁻¹ (2 s⁻¹) | ATGPLSPGPFGRR | [11] |

Experimental Protocols

A variety of in vitro kinase assays can be employed to measure the phosphorylation of ERKtide by ERK2. Below are detailed methodologies for two common approaches: a radiometric assay and a luminescence-based assay.

Radiometric [γ-³²P]ATP Filter Binding Assay

This classic method offers high sensitivity and is considered a gold standard for kinase activity measurement.

Materials:

-

Active, purified ERK2 enzyme

-

ERKtide peptide (with a net positive charge for binding to phosphocellulose paper)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Phosphocellulose P81 paper

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, a known concentration of ERKtide, and any test compounds (e.g., inhibitors).

-

Initiate the Reaction: Add active ERK2 to the reaction mix. To start the phosphorylation, add a solution of ATP containing a known amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for accurate kinetic measurements.

-

Incubate: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes). Ensure the reaction is in the linear range of product formation.

-

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper. The positively charged paper will bind the phosphorylated, negatively charged ERKtide.

-

Wash: Wash the P81 paper extensively with the stop solution (e.g., 3-4 times for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP.

-

Quantify: Allow the P81 paper to dry, then place it in a scintillation vial with scintillation fluid. Measure the amount of incorporated ³²P using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per µg of enzyme) based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP.

Luminescence-Based ADP-Glo™ Kinase Assay

This non-radioactive method measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[6]

Materials:

-

Active, purified ERK2 enzyme

-

ERKtide peptide

-

Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque multi-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Set up the Kinase Reaction: In a well of a white multi-well plate, add the kinase reaction buffer, ERKtide, and active ERK2.

-

Initiate the Reaction: Add ATP to each well to start the reaction. Include control wells without enzyme (background) and without substrate.

-

Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

-

Terminate and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP and then catalyze a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the ERK2 activity. A standard curve can be generated using known concentrations of ADP to quantify the amount of product formed.

Experimental Workflow and Logic

The general workflow for an in vitro kinase assay to study ERKtide phosphorylation by ERK2 involves several key stages, from reagent preparation to data analysis. The logical flow of the catalytic reaction itself provides the basis for these experimental designs.

Conclusion

The phosphorylation of ERKtide by ERK2 is a fundamental biochemical reaction that serves as a cornerstone for studying the activity and regulation of the ERK signaling pathway. A thorough understanding of its mechanism, kinetics, and the experimental methodologies used to measure it is essential for researchers in both basic science and drug development. The data and protocols presented in this guide provide a solid foundation for designing and interpreting experiments aimed at elucidating the intricate role of ERK2 in cellular signaling and disease.

References

- 1. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A kinetic approach towards understanding substrate interactions and the catalytic mechanism of the serine/threonine protein kinase ERK2: identifying a potential regulatory role for divalent magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Examining Docking Interactions on ERK2 with Modular Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. promega.com [promega.com]

- 7. AID 1343729 - ERK2 (20 pM) Kinase Assay: Compound potency against activated ERK2 was determined using a kinase assay that measures ERK2-catalyzed phosphorylation of biotinylated ERKtide peptide substrate ([Biotin]-AHA-K-R-E-L-V-E-P-L-T-P-S-G-E-A-P-N-Q-A-L-L-R-[NH2], the peptide sequence derived from EGF receptor: SEQ ID NO:1). The assay was carried out in 20 mM HEPES [pH 7.5], 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.05% BSA using 0.02 nM ERK2, 400 nM ERKtide peptide and 35 uM ATP (all concentrations are final in the reaction) in a total volume of 10.25 uL. A 16-point, half-log dilution series of compounds at 41x final concentration was used for generating IC50 curves. Compound dilution series were prepared in 100% DMSO. ERK2 was preincubated with compounds for 30 minutes at ambient temperature. Reaction was initiated by addition of a substrate cocktail of ERKtide peptide and ATP and was allowed to proceed for 4 hours at ambient temperature. Reaction was terminated by addition of 10 uL of a 2x stop buffer consisting of 100 mM Tris-Cl [pH 7.5], 25 mM EDTA, 0.01% Tween 20, 20 ug/mL of AlphaScreen Protein A Acceptor Beads, 20 ug/mL of Streptavidin Donor Beads (PerkinElmer, Waltham, Mass.), and 1:1000 dilution phospho-EGF Receptor (Thr669) antibody (Cat #8808, Cell Signaling Technology, Danvers, Mass.). Terminated reactions were read, after overnight incubation in the dark, on an EnVision Multilabel Plate Reader (PerkinElmer, Waltham, Mass.), with excitation and emission wavelengths set to 680 nm and 570 nm, respectively. IC50 values were determined using a four-parameter fit. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Proximity-induced catalysis by the protein kinase ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic reaction pathway for the mitogen-activated protein kinase ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of Docking Peptides to Design Modular Substrates with High Efficiency for MAP Kinase ERK - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ERKtide: A Technical Guide for Researchers

An In-depth Examination of a Key Substrate for Studying ERK/MAPK Signaling

The Extracellular signal-regulated kinase (ERK) cascade is a pivotal signaling pathway involved in a multitude of cellular processes, including proliferation, differentiation, and survival. Central to unraveling the complexities of this pathway is the use of specific and reliable tools to measure the activity of its core components, ERK1 and ERK2. ERKtide, a synthetic peptide substrate, has emerged as a valuable reagent for the in vitro and in-cell analysis of ERK activity. This technical guide provides a comprehensive overview of the discovery, development, and application of ERKtide, tailored for researchers, scientists, and drug development professionals.

The Genesis of ERKtide: From EGF Receptor to a Dedicated Research Tool

The development of ERKtide is rooted in the quest for a specific and efficient substrate for Extracellular Signal-Regulated Kinases (ERKs). The amino acid sequence of ERKtide is derived from a phosphorylation site within the Epidermal Growth Factor Receptor (EGFR), a key upstream activator of the ERK/MAPK pathway. This strategic choice ensures that the peptide contains a sequence motif that is readily recognized and phosphorylated by ERK.

The consensus phosphorylation motif for ERK is generally considered to be Pro-Xaa-Ser/Thr-Pro, where Xaa is any amino acid.[1] ERKtide's sequence, which includes a threonine residue as the phosphoacceptor site, is optimized for efficient phosphorylation by ERK1 and ERK2.

Biochemical and Kinetic Profile of ERKtide

A thorough understanding of the kinetic parameters of ERKtide phosphorylation by ERK1 and ERK2 is essential for the design and interpretation of kinase assays. While extensive research has been conducted on various ERK substrates, specific kinetic data for ERKtide is crucial for quantitative studies.

Table 1: Quantitative Data for ERKtide Phosphorylation by ERK Kinases

| Parameter | ERK1 | ERK2 | Notes |

| Amino Acid Sequence | KRELVEPLTPSGEAPNQALLR | KRELVEPLTPSGEAPNQALLR | Derived from the EGF receptor.[2] |

| Phosphorylation Site | Threonine (T) | Threonine (T) | Within the -PLT PS- motif. |

| Typical Assay Concentration | Not explicitly found | 400 nM | In an AlphaScreen assay.[2] |

| Km | Data not available | ~3 µM - 6.3 µM | For similar modular peptide substrates.[3] |

| kcat | Data not available | ~5.5 s-1 - 10.0 s-1 | For similar modular peptide substrates.[3] |

| kcat/Km (Catalytic Efficiency) | Data not available | ~2 x 106 M-1s-1 to 6 x 106 M-1s-1 | For similar modular peptide substrates.[3] |

Note: The kinetic constants (Km, kcat) provided are for modular peptide substrates designed to be highly efficient for ERK2 and may serve as an approximation for ERKtide. Further empirical determination for the specific ERKtide sequence is recommended for precise quantitative analysis.

Experimental Protocols: A Guide to Utilizing ERKtide

The versatility of ERKtide allows for its use in a variety of kinase assay formats, from traditional radioactive methods to high-throughput screening platforms.

Synthesis and Purification of ERKtide

The synthesis of ERKtide is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for generating custom peptides.[4][5][6][7]

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of ERKtide

-

Resin Selection and Swelling: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).[7]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Arginine for the C-terminus of ERKtide) using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.

-

Capping (Optional): To prevent the formation of deletion mutants, any unreacted amino groups on the resin can be capped with acetic anhydride.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the ERKtide sequence (Leu, Leu, Ala, Gln, Asn, Pro, Ala, Glu, Gly, Ser, Pro, Thr, Leu, Pro, Val, Glu, Leu, Arg, Lys).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[7]

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove the cleavage reagents and scavengers.

Protocol 3.1.2: Purification of ERKtide by RP-HPLC

-

Column and Solvents: Use a reversed-phase C18 column. The mobile phases typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[8][9]

-

Gradient Elution: Apply the crude peptide to the column and elute with a linear gradient of increasing Solvent B concentration. This separates the full-length ERKtide from shorter, truncated peptides and other impurities based on hydrophobicity.[8][9]

-

Fraction Collection and Analysis: Collect fractions as they elute from the column. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure ERKtide.[3][10][11][12][13]

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified ERKtide as a white powder.

In Vitro Kinase Assays Using ERKtide

ERKtide can be employed in various kinase assay formats to measure the activity of ERK1 and ERK2.

Protocol 3.2.1: Radioactive Kinase Assay

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the ERKtide substrate.[14][15]

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT), the ERKtide substrate, and the ERK1 or ERK2 enzyme.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated ATP.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

Protocol 3.2.2: Non-Radioactive Kinase Assay (AlphaScreen)

This high-throughput assay format utilizes bead-based proximity technology to detect the phosphorylation of a biotinylated ERKtide.[2][16]

-

Reagent Preparation:

-

Biotinylated ERKtide: Synthesize or procure ERKtide with a biotin tag at the N-terminus.

-

Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.05% BSA.[2]

-

ERK2 Enzyme: Dilute to the desired concentration (e.g., 0.02 nM).[2]

-

ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay is typically around the Km for ATP (e.g., 35 µM).[2]

-

Stop/Detection Buffer: 100 mM Tris-Cl (pH 7.5), 25 mM EDTA, 0.01% Tween 20, containing AlphaScreen Streptavidin Donor beads, Protein A Acceptor beads, and a phospho-specific antibody that recognizes the phosphorylated ERKtide.[2]

-

-

Assay Procedure:

-

In a microplate, pre-incubate the ERK2 enzyme with any test compounds for 30 minutes at room temperature.[2]

-

Initiate the kinase reaction by adding a mixture of biotinylated ERKtide (e.g., 400 nM final concentration) and ATP.[2]

-

Incubate for a set time (e.g., 4 hours) at room temperature to allow for phosphorylation.[2]

-

Terminate the reaction and initiate detection by adding the Stop/Detection Buffer.

-

Incubate in the dark (e.g., overnight) to allow for bead-antibody-peptide complex formation.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Signaling Pathways and Experimental Workflows

Visualizing the context in which ERKtide is used is crucial for understanding its application. The following diagrams illustrate the ERK signaling pathway and a typical experimental workflow for an ERKtide-based kinase assay.

Caption: The canonical ERK/MAPK signaling cascade.

Caption: A generalized workflow for an in vitro kinase assay using ERKtide.

Conclusion

ERKtide has proven to be an indispensable tool for the study of ERK/MAPK signaling. Its well-defined sequence, derived from a physiological ERK substrate, and its adaptability to various assay formats make it a reliable and versatile reagent. This guide provides a foundational understanding of ERKtide, from its rational design to its practical application in the laboratory. By leveraging the provided protocols and understanding the underlying principles, researchers can effectively utilize ERKtide to advance our knowledge of ERK biology and to facilitate the discovery of novel therapeutics targeting this critical signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchwithnj.com [researchwithnj.com]

- 3. Examining Docking Interactions on ERK2 with Modular Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]

- 5. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK as a model for systems biology of enzyme kinetics in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of Docking Peptides to Design Modular Substrates with High Efficiency for MAP Kinase ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the in vivo phosphorylation dynamics of the ERK MAP kinase using quantitative proteomics data and Bayesian model selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Single and Combined Silencing of ERK1 and ERK2 Reveals Their Positive Contribution to Growth Signaling Depending on Their Expression Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide substrates for ERK1/2: structure-function studies of serine 31 in tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase plane dynamics of ERK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review - PMC [pmc.ncbi.nlm.nih.gov]

ERKtide: An In-depth Technical Guide to Interrogating the MAPK Pathway

For researchers, scientists, and drug development professionals, the Mitogen-Activated Protein Kinase (MAPK) pathway, and specifically the Extracellular signal-Regulated Kinase (ERK), represents a critical axis in cellular signaling and a prime target for therapeutic intervention. Precise and reliable methods to quantify ERK activity are paramount. This technical guide provides a comprehensive overview of ERKtide, a synthetic peptide substrate, as a powerful tool for the specific measurement of ERK kinase activity. We will delve into the core principles of its application, present quantitative data, provide detailed experimental protocols, and visualize key processes.

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a central signaling cascade that translates extracellular cues into a wide range of cellular responses, including proliferation, differentiation, and survival.[1][2] The pathway is a tiered kinase system where a MAP Kinase Kinase Kinase (MAP3K, e.g., Raf) phosphorylates and activates a MAP Kinase Kinase (MAP2K, i.e., MEK1/2), which in turn phosphorylates and activates the MAP Kinase, ERK1/2.[1][2] Activated ERK1/2 then phosphorylates a plethora of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.[3]

References

The Principle of ERKtide in Kinase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for utilizing ERKtide peptides in kinase assays. ERKtide serves as a specific and efficient substrate for Extracellular signal-regulated kinases (ERK), pivotal components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Understanding the kinetics and experimental protocols associated with ERKtide is crucial for researchers investigating ERK activity in various physiological and pathological contexts, including drug discovery and development.

The Core Principle: ERKtide as a Substrate for ERK

The MAPK/ERK signaling cascade is a central pathway that transduces extracellular signals from growth factors, cytokines, and other stimuli to elicit cellular responses such as proliferation, differentiation, and survival. The final effectors of this cascade are the serine/threonine kinases ERK1 (p44 MAPK) and ERK2 (p42 MAPK). To accurately measure the enzymatic activity of ERK1/2, a specific substrate is required. ERKtide peptides are synthetic substrates designed for high-affinity and specific recognition by active ERK kinases.

Two prominent ERKtide variants are utilized in kinase assays:

-

ERKtide (derived from Epidermal Growth Factor Receptor - EGFR): This peptide has the sequence [Biotin]-AHA-K-R-E-L-V-E-P-L-T-P-S-G-E-A-P-N-Q-A-L-L-R-[NH2]. The inclusion of a biotin tag facilitates non-radioactive, high-throughput screening methodologies such as AlphaScreen.

-

ERKtide (synthetic peptide): This peptide has the sequence Ala-Thr-Gly-Pro-Leu-Ser-Pro-Gly-Pro-Phe-Gly-Arg-Arg. It serves as a specific substrate for radioactive and fluorescence-based kinase assays.

The fundamental principle of an ERKtide-based kinase assay is the enzymatic transfer of the γ-phosphate from ATP to a serine or threonine residue within the ERKtide sequence by active ERK. The extent of this phosphorylation event, which is proportional to the ERK activity, is then quantified.

The ERK Signaling Pathway

The ERK signaling cascade is a multi-tiered pathway initiated by the activation of cell surface receptors. This activation leads to the recruitment of adaptor proteins and the activation of the small GTPase Ras. Activated Ras, in turn, activates a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), typically a member of the Raf family, which then phosphorylates and activates a MAP kinase kinase (MAPKK), MEK1 or MEK2. Finally, activated MEK1/2 phosphorylates and activates ERK1/2. Activated ERK can then translocate to the nucleus to phosphorylate transcription factors or remain in the cytoplasm to phosphorylate various other substrates, thereby regulating a wide array of cellular processes.

Quantitative Data on ERKtide and Other ERK Substrates

The efficiency of a kinase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster turnover rate. The catalytic efficiency is represented by the kcat/Km ratio.

| Substrate | Kinase | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (μM-1min-1) | Reference |

| ERKtide (ATGPLSPGPFGRR) | ERK2 | 450 ± 230 | 120 ± 8 | 0.27 | [1] |

| Biotinylated ERKtide | ERK2 | Not Reported | Not Reported | Not Reported | |

| Myelin Basic Protein (MBP) Peptide | ERK2 | Not Reported | Not Reported | Lower than Ser31 peptide | [2] |

| Ser31-containing peptide (from Tyrosine Hydroxylase) | ERK2 | Not Reported | Not Reported | Up to 4-fold higher than MBP peptide | [2] |

Experimental Protocols

Radioactive Kinase Assay using ERKtide (ATGPLSPGPFGRR)

This protocol describes a method to measure ERK activity by quantifying the incorporation of 32P from [γ-32P]ATP into the ERKtide peptide.

Materials:

-

Active ERK1 or ERK2 enzyme

-

ERKtide (ATGPLSPGPFGRR) peptide

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

Cold ATP

-

P81 Phosphocellulose paper

-

75 mM Phosphoric acid

-

Scintillation counter or Phosphorimager

-

Microcentrifuge tubes, pipettes, etc.

Procedure:

-

Prepare the Kinase Reaction Master Mix: For each reaction, prepare a master mix containing kinase assay buffer, the desired concentration of ERKtide (e.g., 50-200 µM), and cold ATP (final concentration typically 100 µM).

-

Enzyme Preparation: Dilute the active ERK enzyme to the desired concentration in kinase assay buffer.

-

Initiate the Reaction: In a microcentrifuge tube, combine the kinase reaction master mix and the diluted ERK enzyme. Initiate the reaction by adding [γ-32P]ATP (to a final specific activity of ~500 cpm/pmol). The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid.

-

Spotting: Spot an aliquot (e.g., 20 µL) of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Dry the P81 papers and measure the incorporated 32P using a scintillation counter or a phosphorimager.

-

Data Analysis: Calculate the specific activity of the ERK enzyme based on the amount of incorporated phosphate, the specific activity of the ATP, and the amount of enzyme used.

AlphaScreen Kinase Assay using Biotinylated ERKtide

This protocol outlines a non-radioactive, homogeneous assay for measuring ERK activity using the biotinylated ERKtide derived from EGFR. The assay relies on the proximity of a donor and an acceptor bead, which are brought together by the phosphorylation of the biotinylated ERKtide.

Materials:

-

Active ERK1 or ERK2 enzyme

-

Biotinylated ERKtide ([Biotin]-AHA-K-R-E-L-V-E-P-L-T-P-S-G-E-A-P-N-Q-A-L-L-R-[NH2])

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.05% BSA)

-

ATP

-

AlphaScreen Streptavidin Donor Beads

-

AlphaScreen Protein A Acceptor Beads

-

Anti-phospho-EGFR (Thr669) antibody (or another antibody specific to the phosphorylated ERKtide)

-

384-well white microplates (e.g., ProxiPlate)

-

Alpha-enabled microplate reader

Procedure:

-

Prepare Reagents: Dilute all reagents in the kinase assay buffer.

-

Compound/Inhibitor Plating (Optional): If screening for inhibitors, add the compounds to the microplate wells.

-

Add ERK Enzyme: Add the diluted active ERK enzyme to each well.

-

Initiate Kinase Reaction: Add a mixture of biotinylated ERKtide and ATP to each well to start the reaction. Final concentrations are typically in the range of 200-400 nM for the ERKtide and 10-50 µM for ATP.

-

Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop and Detect: Stop the reaction by adding a detection mix containing EDTA to chelate Mg2+, Streptavidin Donor beads, the anti-phospho-antibody, and Protein A Acceptor beads.

-

Detection Incubation: Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead-antibody-substrate complex formation.

-

Read Plate: Read the plate on an Alpha-enabled microplate reader with excitation at 680 nm and emission detection between 520-620 nm.

-

Data Analysis: The AlphaScreen signal is proportional to the amount of phosphorylated ERKtide, and therefore to the ERK activity.

Conclusion

ERKtide peptides provide a specific and efficient tool for the in vitro measurement of ERK1/2 kinase activity. The choice between the biotinylated and non-biotinylated forms of ERKtide depends on the desired assay format, with the former being highly suitable for high-throughput, non-radioactive screening applications. The provided protocols offer a starting point for assay development, and optimization of parameters such as enzyme and substrate concentrations, and incubation times is recommended to achieve the best results for your specific experimental needs. By utilizing ERKtide in kinase assays, researchers can gain valuable insights into the regulation of the ERK signaling pathway and its role in health and disease.

References

The Core of Cellular Control: A Technical Guide to ERK2 and ERKtide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase 1 (MAPK1), is a serine/threonine kinase that serves as a central node in one of the most critical intracellular signaling pathways: the Ras-Raf-MEK-ERK cascade.[1][2] This pathway is a primary conduit for transmitting signals from cell surface receptors to the nucleus, allowing cells to respond to a vast array of extracellular stimuli, including growth factors, cytokines, and hormones.[3][4] Consequently, ERK2 is a master regulator of fundamental cellular processes such as proliferation, differentiation, survival, and migration.[2][4]

Given its pivotal role, the dysregulation of ERK2 signaling is a hallmark of numerous pathologies, most notably cancer, where hyperactivation of the pathway drives uncontrolled cell growth and metastasis.[2][5] This has positioned ERK2 as a high-value target for therapeutic intervention. The study of this critical kinase and the development of its inhibitors rely on precise tools for quantifying its activity. One such indispensable tool is ERKtide , a synthetic peptide substrate designed for use in in vitro kinase assays to accurately measure the enzymatic activity of ERK2.[6] This guide provides an in-depth technical overview of the biological significance of ERK2, its role in disease, and the application of ERKtide in research and drug development.

The ERK2 Signaling Pathway

The activation of ERK2 is the culmination of a highly conserved three-tiered kinase cascade. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell membrane.[7][8]

-

Upstream Activation: Upon ligand binding, activated receptors recruit adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS. This complex activates the small GTPase Ras at the plasma membrane.[7]

-

The Kinase Cascade: Activated, GTP-bound Ras recruits and activates Raf kinases (MAPKKK). Raf then phosphorylates and activates MEK1 and MEK2 (MAPKK).[9]

-

ERK2 Activation: MEK1/2, which are dual-specificity kinases, are the direct upstream activators of ERK1 and ERK2. They phosphorylate ERK2 on specific threonine (Thr185) and tyrosine (Tyr187) residues within its activation loop, leading to a conformational change that dramatically increases its catalytic activity.[3][9]

-

Downstream Effectors: Once activated, ERK2 can phosphorylate over 160 known substrates located in various cellular compartments.[1] A significant portion of active ERK2 translocates from the cytoplasm to the nucleus, where it phosphorylates and regulates a host of transcription factors, including Elk-1, c-Myc, and c-Fos.[3][4] This nuclear activity directly alters gene expression programs, driving cell cycle progression and other proliferative responses. In the cytoplasm, ERK2 targets include other kinases like p90RSK and components of the cytoskeleton, influencing translation, cell motility, and survival.[1]

Biological Significance and Role in Disease

The tight regulation of ERK2 activity is critical for normal physiology. Its diverse functions underscore its importance:

-

Cell Proliferation and Division: ERK2 signaling is essential for progression through the G1 phase of the cell cycle.[4]

-

Cell Differentiation and Development: The pathway plays a key role in lineage determination and the development of various tissues.[8]

-

Survival and Apoptosis: Depending on the cellular context and signal duration, ERK2 can either promote cell survival or, in some cases of high-intensity signaling, induce apoptosis or senescence.[10][11]

The pathological consequences of aberrant ERK signaling are profound. Hyperactivation of the ERK2 pathway is a major driver in a large percentage of human cancers.[4][7] This is often caused by activating mutations in upstream components, such as:

-

BRAF mutations: Found in over 60% of melanomas.[4]

-

RAS mutations: Occur in approximately 95% of pancreatic ductal adenocarcinomas and are frequent in colorectal and lung cancers.[4]

This constitutive activation makes the ERK pathway an attractive target for oncology drug development, with inhibitors targeting ERK2 directly seen as a way to overcome resistance to upstream inhibitors (e.g., of BRAF or MEK).[5][12]

Quantitative Data for Drug Development

The development of small molecule inhibitors targeting ERK2 is a major focus of cancer research. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of Selected ERK2 Inhibitors

| Inhibitor | ERK2 IC50 (nM) | Notes |

| Ulixertinib (BVD-523) | <0.3 | Potent, reversible ERK1/2 inhibitor.[13][14] |

| Ravoxertinib (GDC-0994) | 0.3 | Highly selective, orally available ERK1/2 inhibitor.[13][15] |

| AZD0364 (ATG-017) | 0.6 | Pre-clinical ERK1/2 inhibitor.[13][15] |

| SCH772984 | 1 | Novel, specific inhibitor of ERK1/2.[12][13] |

| Temuterkib (LY3214996) | 5 | Selective inhibitor of ERK1 and ERK2.[14][15] |

| MK-8353 | 8.8 | Potent inhibitor of activated ERK1/2.[13][15] |

| KO-947 | 10 | Anti-tumor activity in cells and in vivo.[12] |

| VX-11e | 15 | Potent, selective, and orally bioavailable.[13] |

| Magnolin | 16.5 | Natural compound inhibitor.[13] |

| FR 180204 | 330 | ATP-competitive inhibitor.[16] |

ERKtide: A Key Substrate for In Vitro Assays

ERKtide is a synthetic peptide that serves as a specific and efficient substrate for ERK2 in kinase assays.[6] It allows for the direct measurement of ERK2's phosphotransferase activity, making it an essential tool for:

-

High-throughput screening (HTS) of compound libraries to identify novel ERK2 inhibitors.

-

Biochemical characterization of inhibitor potency (IC50 determination) and mechanism of action.

-

Basic research to study ERK2 kinetics and substrate specificity.

Different sequences of ERKtide are commercially available, often derived from known ERK2 phosphorylation sites on native proteins like the EGF receptor.[17]

Experimental Protocols

Measuring ERK2 kinase activity is fundamental to studying its function and inhibition. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and suitability for HTS.

Detailed Methodology: In Vitro ERK2 Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to measure the activity of purified recombinant ERK2 and assess the potency of a test inhibitor. The assay quantifies the amount of ADP produced during the kinase reaction, which correlates directly with kinase activity.[3]

1. Materials and Reagents:

-

Purified, active recombinant human ERK2.

-

ERKtide peptide substrate.

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[3]

-

ATP solution.

-

Test inhibitor (dissolved in DMSO).

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

-

White, opaque 96-well or 384-well assay plates.

-

Multichannel pipettes and a plate reader capable of measuring luminescence.

2. Experimental Procedure:

-

Prepare Reagent Master Mixes: On the day of the experiment, thaw all reagents and keep them on ice. Prepare master mixes to minimize pipetting variability.

-

Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Add 1 µL of each inhibitor concentration (or DMSO for control wells) to the wells of the assay plate.

-

Enzyme Addition: Dilute the ERK2 enzyme to the desired working concentration in Kinase Buffer. Add 2 µL of the diluted enzyme to each well. Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Prepare a Substrate/ATP master mix by diluting ERKtide and ATP to their final desired concentrations in Kinase Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well. The final reaction volume is typically 5 µL.

-

Reaction Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value of the inhibitor.

Conclusion

ERK2 is a linchpin of intracellular signaling, orchestrating a multitude of cellular responses that are vital for normal development and homeostasis. Its frequent hyperactivation in human cancers has cemented its status as a critical therapeutic target. The advancement of potent and specific ERK2 inhibitors offers a promising strategy to combat cancers driven by the MAPK pathway, particularly those that have developed resistance to upstream therapies. The success of these drug discovery efforts is critically dependent on robust and reliable biochemical assays. In this context, tools like the ERKtide peptide substrate are invaluable, enabling the precise quantification of ERK2 activity and facilitating the high-throughput screening and characterization of the next generation of targeted cancer therapeutics. A deep, technical understanding of the ERK2 pathway and the tools used to interrogate it is therefore essential for professionals dedicated to oncology research and drug development.

References

- 1. cn.sinobiological.com [cn.sinobiological.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. promega.com [promega.com]

- 4. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]

- 5. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AID 1343729 - ERK2 (20 pM) Kinase Assay: Compound potency against activated ERK2 was determined using a kinase assay that measures ERK2-catalyzed phosphorylation of biotinylated ERKtide peptide substrate ([Biotin]-AHA-K-R-E-L-V-E-P-L-T-P-S-G-E-A-P-N-Q-A-L-L-R-[NH2], the peptide sequence derived from EGF receptor: SEQ ID NO:1). The assay was carried out in 20 mM HEPES [pH 7.5], 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.05% BSA using 0.02 nM ERK2, 400 nM ERKtide peptide and 35 uM ATP (all concentrations are final in the reaction) in a total volume of 10.25 uL. A 16-point, half-log dilution series of compounds at 41x final concentration was used for generating IC50 curves. Compound dilution series were prepared in 100% DMSO. ERK2 was preincubated with compounds for 30 minutes at ambient temperature. Reaction was initiated by addition of a substrate cocktail of ERKtide peptide and ATP and was allowed to proceed for 4 hours at ambient temperature. Reaction was terminated by addition of 10 uL of a 2x stop buffer consisting of 100 mM Tris-Cl [pH 7.5], 25 mM EDTA, 0.01% Tween 20, 20 ug/mL of AlphaScreen Protein A Acceptor Beads, 20 ug/mL of Streptavidin Donor Beads (PerkinElmer, Waltham, Mass.), and 1:1000 dilution phospho-EGF Receptor (Thr669) antibody (Cat #8808, Cell Signaling Technology, Danvers, Mass.). Terminated reactions were read, after overnight incubation in the dark, on an EnVision Multilabel Plate Reader (PerkinElmer, Waltham, Mass.), with excitation and emission wavelengths set to 680 nm and 570 nm, respectively. IC50 values were determined using a four-parameter fit. - PubChem [pubchem.ncbi.nlm.nih.gov]

ERKtide Peptide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) signaling pathway is a cornerstone of cellular communication, regulating a vast array of processes including cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making its components attractive targets for therapeutic intervention. Central to the study of this pathway is the ability to accurately measure the activity of its key effector kinases, ERK1 and ERK2. ERKtide, a synthetic peptide substrate, has emerged as a critical tool for researchers, providing a specific and reliable means to quantify ERK kinase activity. This technical guide provides an in-depth overview of the structure, function, and application of the ERKtide peptide for researchers, scientists, and drug development professionals.

ERKtide Peptide: Structure and Function

Structure:

ERKtide is a 13-amino acid peptide with the sequence Ala-Thr-Gly-Pro-Leu-Ser-Pro-Gly-Pro-Phe-Gly-Arg-Arg (ATGPLSPGPFGRR). This sequence is derived from the phosphorylation site of tyrosine hydroxylase, a known physiological substrate of ERK.[1] The core recognition and phosphorylation motif for ERK is Ser/Thr-Pro, which is present in the ERKtide sequence (Ser-Pro).[2]

Function:

ERKtide functions as a specific substrate for ERK family kinases, particularly ERK2.[3][4][5][6][7] In the presence of ATP, activated ERK2 catalyzes the transfer of the gamma-phosphate from ATP to the serine residue within the ERKtide peptide. This phosphorylation event can be detected and quantified through various experimental methods, providing a direct measure of ERK2 kinase activity.

Enhancing ERKtide Specificity and Efficiency: The Role of Docking Motifs

While the core Ser/Thr-Pro motif is essential for phosphorylation, the specificity and efficiency of ERK-substrate interactions are significantly enhanced by docking motifs located distally from the phosphorylation site.[2][8] These motifs bind to specific docking sites on the ERK protein, thereby increasing the local concentration of the substrate and promoting catalysis. Two primary docking motifs are crucial for ERK substrates:

-

D-domain (or DEJL motif): This motif, characterized by a pattern of basic and hydrophobic residues (LXL), binds to the Common Docking (CD) domain on ERK.[8][9]

-

DEF motif (or F-site): This motif, with a consensus sequence of FxFP, interacts with the F-site recruitment site (FRS) on ERK.[2][8]

Appending these docking motifs to the ERKtide peptide can dramatically improve its phosphorylation efficiency by ERK.

Quantitative Data on ERKtide Phosphorylation

The following tables summarize the key kinetic parameters for the phosphorylation of ERKtide and its derivatives by ERK kinases.

| Peptide Substrate | Amino Acid Sequence | Apparent KM (μM) | Apparent kcat (min-1) | kcat/KM (M-1s-1) | Reference |

| ERKtide | ATGPLSPGPFGRR | 450 ± 230 | 120 ± 8 | 4.4 x 103 | [10] |

| Sub-D (with D-domain) | Ac-QRKTLQRRNLKGLNLNL-(Ahx)3-TGPLSPGPF-NH2 | Not Reported | Not Reported | 6 x 106 | [4] |

| Sub-F (with F-site) | Ac-YAPRAPAKLAFQFPSR-NH2 | Not Reported | Not Reported | 2 x 106 | [4] |

Table 1: Kinetic Parameters of ERKtide and Docking Motif-Containing Peptides for ERK2.

| Peptide | Modification | Fold Improvement in Phosphorylation Efficiency (kcat/KM) | Reference |

| ERKtide | - | 1 | [10] |

| ERKtide-DEF | Appended DEF motif | ~60 | [10][11] |

Table 2: Effect of DEF Motif on ERKtide Phosphorylation Efficiency.

Experimental Protocols

In Vitro ERK2 Kinase Assay using ERKtide

This protocol describes a typical in vitro kinase assay to measure the activity of purified, activated ERK2 using a synthetic ERKtide peptide. The assay can be adapted for radioactive or non-radioactive detection methods.

Materials:

-

Purified, activated human ERK2 enzyme

-

ERKtide peptide substrate

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT, 40 µg/mL BSA)

-

ATP solution (10 mM stock)

-

[γ-³²P]ATP (for radioactive detection)

-

Stop solution (e.g., 7.5 M Guanidine Hydrochloride or Phosphoric Acid)

-

Phosphocellulose paper (for radioactive detection)

-

Scintillation counter (for radioactive detection)

-

Fluorescence plate reader (for non-radioactive, fluorescence-based detection)

-

Fluorescently labeled ERKtide (e.g., 5-FAM-ERKtide) and corresponding detection reagents (for fluorescence-based assays)

Procedure (Radioactive Method):

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix on ice. For a 25 µL final reaction volume, a typical mix would contain:

-

5 µL of 5x Kinase Assay Buffer

-

2.5 µL of 100 µM ERKtide peptide

-

Variable volume of ERK2 enzyme (titrate to determine optimal concentration)

-

ddH₂O to a volume of 20 µL

-

-

Initiate the Reaction: Add 5 µL of ATP mix (containing 100 µM non-radioactive ATP and 0.5 µCi [γ-³²P]ATP) to each reaction tube. Mix gently.

-

Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

-

Stop the Reaction: Terminate the reaction by adding 10 µL of stop solution.

-

Spot onto Phosphocellulose Paper: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the Paper: Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify Phosphorylation: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Procedure (Fluorescence-based Method):

Several commercial kits are available for non-radioactive ERK kinase assays using fluorescently labeled ERKtide. These assays often rely on changes in fluorescence polarization, FRET, or specific antibodies that recognize the phosphorylated ERKtide. A general workflow is as follows:

-

Prepare Reagents: Prepare the kinase, fluorescently labeled ERKtide, and ATP solutions in the manufacturer-recommended assay buffer.

-

Set up the Reaction: In a microplate well, combine the kinase, fluorescently labeled ERKtide, and any test compounds (e.g., inhibitors).

-

Initiate the Reaction: Add ATP to initiate the kinase reaction.

-

Incubate: Incubate the plate at the recommended temperature and for the specified time.

-

Detect Phosphorylation: Add the detection reagent (e.g., a phosphorylation-specific antibody conjugated to a fluorophore or a metal-based quenching agent) and incubate as recommended.

-

Read Fluorescence: Measure the fluorescence signal (e.g., fluorescence intensity, polarization, or FRET ratio) using a microplate reader.

Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. A simplified representation of this pathway is shown below. ERKtide serves as an in vitro tool to measure the activity of the final kinase in this cascade, ERK.

References

- 1. ERK1 and ERK2, two microtubule-associated protein 2 kinases, mediate the phosphorylation of tyrosine hydroxylase at serine-31 in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Examining Docking Interactions on ERK2 with Modular Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. embopress.org [embopress.org]

- 9. Mutation in the Common Docking Domain Affects MAP Kinase ERK2 Catalysis and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the DEF motif on phosphorylation of peptide substrates by ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the DEF motif on phosphorylation of peptide substrates by ERK - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biotinylated ERKtide in an AlphaScreen Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing biotinylated ERKtide in an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) to quantify the activity of Extracellular signal-regulated kinases (ERK), particularly ERK2. This powerful and sensitive bead-based assay is ideal for high-throughput screening (HTS) of potential kinase inhibitors.

Introduction to ERK and AlphaScreen Technology

Extracellular signal-regulated kinases (ERK1 and ERK2) are key members of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3][4] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2]

The AlphaScreen technology provides a homogeneous, no-wash method for detecting biomolecular interactions.[5][6] The assay relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[6] Upon excitation with laser light at 680 nm, a photosensitizer within the Donor bead converts ambient oxygen into a short-lived, highly reactive singlet oxygen molecule.[6][7][8] If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen diffuses and triggers a chemiluminescent reaction in the Acceptor bead, which in turn emits light at 520-620 nm.[6][7][8] This proximity-dependent signal generation is harnessed to measure kinase activity.

Principle of the ERKtide Kinase Assay

In this assay format, the kinase activity of ERK is measured by its ability to phosphorylate a biotinylated peptide substrate, ERKtide. The assay components are designed to bring the Donor and Acceptor beads together only in the presence of phosphorylated ERKtide.

The key components and their roles are:

-

Activated ERK2 Kinase: The enzyme that catalyzes the phosphorylation of the ERKtide substrate.

-

Biotinylated ERKtide: A synthetic peptide derived from a known ERK substrate (e.g., the EGF receptor) that contains a specific phosphorylation site for ERK and is tagged with biotin.[9]

-

ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.

-

Streptavidin-Coated Donor Beads: These beads have a high affinity for biotin and will bind to the biotinylated ERKtide, regardless of its phosphorylation state.[10]

-

Phospho-Specific Antibody: An antibody that specifically recognizes and binds to the phosphorylated form of the ERKtide.

-

Protein A-Coated Acceptor Beads: These beads bind to the Fc region of the phospho-specific antibody.[1][10]

When ERK2 phosphorylates the biotinylated ERKtide, the resulting phospho-peptide is recognized by the phospho-specific antibody. This antibody is, in turn, captured by the Protein A-coated Acceptor bead. Simultaneously, the biotin tag on the ERKtide is bound by the Streptavidin-coated Donor bead. This sequence of interactions forms a molecular bridge that brings the Donor and Acceptor beads into close proximity, leading to the generation of a luminescent signal that is directly proportional to the amount of phosphorylated ERKtide.

Visualizing the Assay Principle and Workflow

Signaling Pathway Context

The ERK pathway is a central signaling cascade activated by various upstream signals.

Caption: Simplified MAPK/ERK signaling cascade.

AlphaScreen Assay Workflow

The experimental workflow involves the kinase reaction followed by the detection step.

Caption: Experimental workflow for the ERK AlphaScreen assay.

Logical Relationship of Assay Components

This diagram illustrates how the components interact to produce a signal.

Caption: Molecular interactions leading to AlphaScreen signal.

Experimental Protocols

This protocol is adapted from established methods for measuring ERK2 kinase activity.[9] It is recommended to optimize concentrations of kinase, substrate, and ATP for specific experimental conditions.

Materials and Reagents

-

Kinase: Activated ERK2

-

Substrate: Biotinylated ERKtide peptide

-

ATP: Adenosine triphosphate

-

Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.05% BSA

-

Detection Reagents:

-

Streptavidin-coated Donor Beads (PerkinElmer)

-

Protein A-conjugated Acceptor Beads (PerkinElmer)

-

Anti-phospho-ERKtide specific antibody

-

-

Stop Buffer: e.g., 100 mM Tris-HCl (pH 7.5), 25 mM EDTA, 0.01% Tween-20

-

Plates: 384-well white opaque microplates (e.g., ProxiPlate)

-

Reader: An AlphaScreen-capable microplate reader (e.g., EnVision Multilabel Plate Reader)

Assay Protocol

The following protocol is for a final assay volume of 20 µL. Adjust volumes as necessary. All additions should be performed under subdued lighting conditions to protect the beads.

1. Compound Plating (for Inhibitor Screening): a. Prepare serial dilutions of test compounds in 100% DMSO. b. Add a small volume (e.g., 0.5 µL) of the compound dilutions to the wells of the 384-well plate. Include wells for positive (no inhibitor, DMSO only) and negative (no kinase) controls.

2. Kinase Reaction: a. Prepare a solution of activated ERK2 in assay buffer. b. Add 10 µL of the ERK2 solution to each well containing the test compounds. c. Pre-incubate the plate for 30 minutes at room temperature to allow compounds to bind to the kinase. d. Prepare a substrate/ATP mix in assay buffer containing both biotinylated ERKtide and ATP. e. To initiate the kinase reaction, add 10 µL of the substrate/ATP mix to each well. f. Incubate the plate for the desired reaction time (e.g., 1 to 4 hours) at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.

3. Detection: a. Prepare a Stop/Detection buffer containing the Stop Buffer, Streptavidin Donor beads, and Protein A Acceptor beads with the phospho-specific antibody. The final concentration of beads is typically 20 µg/mL each.[9] b. Add 10 µL of the Stop/Detection buffer to each well to terminate the kinase reaction. c. Seal the plate and incubate in the dark at room temperature for at least 1 hour (overnight incubation is also common and may improve signal).[9] d. Read the plate on an AlphaScreen-compatible reader, with excitation at 680 nm and emission detection between 520-620 nm.

Data Presentation and Analysis

Quantitative data from the assay should be analyzed to determine key parameters such as inhibitor potency (IC₅₀).

Example Reagent Concentrations

The following table provides example final concentrations that can be used as a starting point for assay optimization.[9]

| Component | Final Concentration | Notes |

| Activated ERK2 | 0.02 nM (or 20 pM) | Titrate for optimal signal-to-background |

| Biotinylated ERKtide | 400 nM | Should be near or at the Kₘ for ERK2 |

| ATP | 35 µM | Should be near or at the Kₘ for ATP |

| Donor & Acceptor Beads | 20 µg/mL each | As recommended by the manufacturer |

| Phospho-specific Antibody | 1:1000 dilution (example) | Titrate for optimal signal |

Data Analysis for IC₅₀ Determination

For inhibitor screening, the potency is typically expressed as the IC₅₀ value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

-

Normalize Data: Subtract the background signal (negative control wells with no kinase) from all data points. Set the average signal of the positive control (DMSO only) as 100% activity and the background as 0% activity.

-

Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Curve Fitting: Use a non-linear regression analysis, typically a four-parameter logistic model, to fit the dose-response curve and calculate the IC₅₀ value.[9]

Example IC₅₀ Data Table

| Compound ID | IC₅₀ (nM) | Hill Slope | R² Value |

| Inhibitor A | 15.2 | 1.1 | 0.995 |

| Inhibitor B | 89.7 | 0.9 | 0.989 |

| Inhibitor C | 1250.4 | 1.0 | 0.992 |

Troubleshooting and Assay Considerations

-

High Background: This can be caused by non-specific binding. Ensure that the blocking agents in the assay buffer (e.g., BSA, Tween-20) are at optimal concentrations.

-

Low Signal: This may indicate insufficient kinase activity, suboptimal reagent concentrations, or an issue with the beads. Verify the activity of the kinase and titrate all key components (kinase, substrate, ATP, beads, antibody).

-

Compound Interference: Some library compounds can interfere with the AlphaScreen signal (e.g., by quenching singlet oxygen or absorbing light). Counter-screening using a biotinylated acceptor bead and streptavidin donor bead in the absence of the kinase reaction can help identify such compounds.[11]

-

Hook Effect: At very high concentrations of the analyte (phosphorylated ERKtide), the signal may decrease. This "hook effect" occurs when excess analyte saturates both Donor and Acceptor beads, preventing the formation of bead pairs. Ensure that the assay is performed within the dynamic range by titrating the substrate and kinase.

References

- 1. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. Large-scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. manuals.plus [manuals.plus]

- 9. AID 1343729 - ERK2 (20 pM) Kinase Assay: Compound potency against activated ERK2 was determined using a kinase assay that measures ERK2-catalyzed phosphorylation of biotinylated ERKtide peptide substrate ([Biotin]-AHA-K-R-E-L-V-E-P-L-T-P-S-G-E-A-P-N-Q-A-L-L-R-[NH2], the peptide sequence derived from EGF receptor: SEQ ID NO:1). The assay was carried out in 20 mM HEPES [pH 7.5], 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.05% BSA using 0.02 nM ERK2, 400 nM ERKtide peptide and 35 uM ATP (all concentrations are final in the reaction) in a total volume of 10.25 uL. A 16-point, half-log dilution series of compounds at 41x final concentration was used for generating IC50 curves. Compound dilution series were prepared in 100% DMSO. ERK2 was preincubated with compounds for 30 minutes at ambient temperature. Reaction was initiated by addition of a substrate cocktail of ERKtide peptide and ATP and was allowed to proceed for 4 hours at ambient temperature. Reaction was terminated by addition of 10 uL of a 2x stop buffer consisting of 100 mM Tris-Cl [pH 7.5], 25 mM EDTA, 0.01% Tween 20, 20 ug/mL of AlphaScreen Protein A Acceptor Beads, 20 ug/mL of Streptavidin Donor Beads (PerkinElmer, Waltham, Mass.), and 1:1000 dilution phospho-EGF Receptor (Thr669) antibody (Cat #8808, Cell Signaling Technology, Danvers, Mass.). Terminated reactions were read, after overnight incubation in the dark, on an EnVision Multilabel Plate Reader (PerkinElmer, Waltham, Mass.), with excitation and emission wavelengths set to 680 nm and 570 nm, respectively. IC50 values were determined using a four-parameter fit. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: ERKtide-Based Assay for High-Throughput Screening of ERK Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2][3] This pathway is integral to the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][4][5] The cascade typically begins with an extracellular signal, such as a growth factor, binding to a receptor on the cell surface, which activates Ras proteins.[5] This triggers a sequential phosphorylation cascade involving Raf (a MAPKKK), MEK1/2 (a MAPKK), and finally ERK1/2 (a MAPK).[2][5][6] Activated ERK1/2 then phosphorylates a multitude of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.[1][3][7]

Given that aberrant ERK signaling is a hallmark of many cancers, the components of this pathway, particularly ERK, are prime targets for therapeutic intervention.[2][8] The development of potent and specific ERK inhibitors is a key focus in oncology drug discovery. High-throughput screening (HTS) assays are essential for identifying novel inhibitor scaffolds from large compound libraries.[9]

This document details an ERKtide-based biochemical assay optimized for the HTS of ERK inhibitors. ERKtide is a synthetic peptide substrate derived from the epidermal growth factor receptor (EGFR) that is specifically phosphorylated by ERK.[10] The assay described here utilizes the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology, a robust, bead-based, no-wash method well-suited for automation and miniaturization in 384- or 1536-well formats.[1][11] The principle involves detecting the phosphorylation of a biotinylated ERKtide substrate by the ERK2 enzyme. A positive phosphorylation event brings streptavidin-coated donor beads and antibody-coated acceptor beads into close proximity, generating a luminescent signal. Inhibitors of ERK2 will prevent this phosphorylation, leading to a decrease in the signal.

ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that converts extracellular stimuli into a wide range of cellular responses. The core of this pathway is a three-tiered kinase module.

Caption: The canonical Ras-Raf-MEK-ERK signaling cascade.

HTS Experimental Workflow

The high-throughput screening process follows a sequential workflow designed for efficiency and automation. The process begins with the preparation of assay plates containing test compounds, followed by the addition of enzyme, substrate, and detection reagents before a final signal readout.

Caption: Step-by-step workflow for the ERKtide HTS assay.

Detailed Experimental Protocol

This protocol is adapted for an AlphaScreen-based assay in a 384-well format. All concentrations are final unless otherwise stated.

Materials and Reagents

| Reagent | Supplier | Cat. No. | Stock Concentration |

| Active Human ERK2 Enzyme | Carna Biosciences | 01-112 | 1 mg/mL |

| Biotinylated ERKtide Substrate | AnaSpec | AS-60209 | 1 mM |

| ATP | Sigma-Aldrich | A7699 | 10 mM |

| Assay Buffer | (In-house) | - | 1X |

| DMSO | Sigma-Aldrich | D2650 | 100% |

| AlphaScreen Streptavidin Donor Beads | PerkinElmer | 6760002 | 5 mg/mL |

| AlphaScreen Protein A Acceptor Beads | PerkinElmer | 6760137 | 5 mg/mL |

| Anti-phospho-EGFR (Thr669) Antibody | Cell Signaling Tech. | 8808 | 1 mg/mL |

| 384-well low-volume plates | Greiner Bio-One | 784075 | - |

| Known ERK Inhibitor (e.g., Ulixertinib) | Selleckchem | S7854 | 10 mM |

-

1X Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.05% BSA.

-

Stop/Detection Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM EDTA, 0.01% Tween-20.

Assay Procedure

-

Compound Plating:

-

Prepare a serial dilution series of test compounds in 100% DMSO. A 16-point, half-log dilution is recommended for IC₅₀ determination.[10]

-

Using an acoustic liquid handler or pintool, transfer ~40 nL of the compound dilutions into the wells of a 384-well assay plate.

-

Include wells for positive control (DMSO only) and negative control (DMSO only, no enzyme).

-

-

Enzyme Preparation and Addition:

-

Thaw active ERK2 enzyme on ice.

-

Dilute ERK2 to 2X the final concentration (e.g., 40 pM) in 1X Assay Buffer.

-

Add 5 µL of the diluted ERK2 enzyme to each well, except for the negative control wells. Add 5 µL of 1X Assay Buffer to the negative control wells.

-

-

Pre-incubation:

-

Centrifuge the plate briefly (1 min at 1000 rpm).

-

Incubate the plate at room temperature for 30 minutes to allow the compounds to bind to the ERK2 enzyme.[10]

-

-

Reaction Initiation:

-

Prepare a 2X Substrate/ATP mixture in 1X Assay Buffer containing biotinylated ERKtide (final concentration 400 nM) and ATP (final concentration 35 µM).[10]

-

Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to all wells. The total reaction volume is now 10 µL.

-

-

Kinase Reaction Incubation:

-

Centrifuge the plate briefly.

-

Incubate the plate at room temperature. The reaction time should be optimized to ensure the reaction is in the linear range; 60-240 minutes is a typical starting point.[10]

-

-

Reaction Termination and Detection Reagent Addition:

-

Prepare the detection mixture in Stop/Detection Buffer. Dilute the Protein A Acceptor beads and the anti-phospho-EGFR antibody and pre-incubate for 30 minutes. Then, add the Streptavidin Donor beads. Final concentrations in the 20 µL final volume should be ~10 µg/mL for each bead type.

-

Add 10 µL of the detection mixture to each well to stop the reaction.

-

-

Signal Detection:

-

Seal the plate and incubate in the dark at room temperature for at least 60 minutes to allow the beads to come to proximity.

-

Read the plate on an AlphaScreen-compatible reader (e.g., EnVision or PHERAstar).

-

Data Analysis and Presentation

Data Analysis

-

Percent Inhibition Calculation:

-

The raw data from the plate reader is used to calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

-

Signal_Positive is the average signal from the DMSO-only wells (maximum activity).

-

Signal_Negative is the average signal from the no-enzyme wells (background).

-

-

IC₅₀ Determination:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

-

Assay Quality Control (Z'-Factor):

-

The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

-

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]

-

Representative Data

The following tables present example data that would be generated from this assay.

Table 1: Assay Performance Metrics

| Parameter | Value | Comment |

| Z'-Factor | 0.65 | Indicates a robust and reliable assay suitable for HTS.[11] |

| Signal-to-Background Ratio | 26 | Demonstrates a wide dynamic range for the assay.[11] |

| Final DMSO Concentration | 0.4% | Within acceptable limits for most biochemical assays. |

Table 2: IC₅₀ Values for Known ERK Inhibitors

| Compound | Target(s) | IC₅₀ (nM) |

| Inhibitor A (Ulixertinib) | ERK1/2 | 2.5 |

| Inhibitor B (Temuterkib) | ERK1/2 | 8.0[12] |

| Inhibitor C (Control) | MEK1/2 | >10,000 |

Conclusion

The ERKtide-based AlphaScreen assay provides a robust, sensitive, and high-throughput method for the discovery and characterization of ERK kinase inhibitors.[8][11] Its homogeneous "mix-and-read" format minimizes handling steps, making it highly amenable to automation. The high signal-to-background ratio and consistent Z'-factor values ensure the reliability of the data generated from large-scale screening campaigns. This application note provides a comprehensive protocol that can be readily implemented by researchers in the field of drug discovery to identify novel chemical entities for the therapeutic targeting of the MAPK/ERK pathway.

References

- 1. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 4. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. promega.com [promega.com]

- 8. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]